((2-Hydroxytetradecyl)sulphinyl)acetic acid
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Overview
Description
((2-Hydroxytetradecyl)sulphinyl)acetic acid is an organic compound with the molecular formula C16H32O4S and a molecular weight of 320.48788 g/mol . This compound is characterized by the presence of a hydroxyl group, a sulphinyl group, and an acetic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxytetradecyl)sulphinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with tetradecanol and acetic acid.
Oxidation: Tetradecanol is oxidized to form tetradecanal.
Sulphinylation: Tetradecanal undergoes a sulphinylation reaction with a suitable sulphinylating agent to form (2-hydroxytetradecyl)sulphinyl intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
((2-Hydroxytetradecyl)sulphinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulphinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces sulfides.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
((2-Hydroxytetradecyl)sulphinyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((2-Hydroxytetradecyl)sulphinyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulphinyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and influence cellular processes through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- ((2-Hydroxyhexadecyl)sulphinyl)acetic acid
- ((2-Hydroxyoctadecyl)sulphinyl)acetic acid
- ((2-Hydroxydecyl)sulphinyl)acetic acid
Uniqueness
((2-Hydroxytetradecyl)sulphinyl)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and sulphinyl groups. This combination imparts distinct chemical properties and reactivity compared to its analogs with different chain lengths.
Properties
CAS No. |
85099-07-6 |
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Molecular Formula |
C16H32O4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(2-hydroxytetradecylsulfinyl)acetic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-21(20)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI Key |
QEPDPIFEHYSLMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CS(=O)CC(=O)O)O |
Origin of Product |
United States |
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